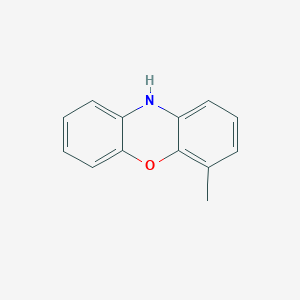

4-Methyl-10H-phenoxazine

Description

Structure

3D Structure

Properties

CAS No. |

91718-37-5 |

|---|---|

Molecular Formula |

C13H11NO |

Molecular Weight |

197.23 g/mol |

IUPAC Name |

4-methyl-10H-phenoxazine |

InChI |

InChI=1S/C13H11NO/c1-9-5-4-7-11-13(9)15-12-8-3-2-6-10(12)14-11/h2-8,14H,1H3 |

InChI Key |

PXYRSXFVCNNBDZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)NC3=CC=CC=C3O2 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 4 Methyl 10h Phenoxazine

Spectroscopic Characterization Techniques

Spectroscopy involves the interaction of electromagnetic radiation with matter to produce spectra from which structural and electronic information can be deduced.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR: The proton NMR spectrum of 4-Methyl-10H-phenoxazine is expected to reveal distinct signals corresponding to each unique proton environment. The spectrum would feature a singlet for the proton attached to the nitrogen atom (N-H) of the phenoxazine (B87303) ring, typically in the downfield region. The methyl group (-CH₃) protons would appear as a sharp singlet in the upfield region (around 2.3-2.5 ppm). The seven aromatic protons on the two benzene (B151609) rings would present a complex series of multiplets in the aromatic region (approximately 6.5-7.5 ppm), with their specific chemical shifts and coupling patterns depending on their position relative to the methyl group, the oxygen atom, and the nitrogen atom.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. For 4-Methyl-10H-phenoxazine, thirteen distinct signals are anticipated: one for the methyl carbon and twelve for the carbons of the aromatic framework, confirming the asymmetry introduced by the methyl substituent.

¹⁵N NMR: ¹⁵N NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, can directly probe the electronic environment of the nitrogen atom within the phenoxazine ring. A single resonance would be expected, with a chemical shift characteristic of a diarylamine.

2D Correlation Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish connectivity. A COSY spectrum would map ¹H-¹H spin-spin couplings, helping to assign protons on the same aromatic ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Methyl-10H-phenoxazine (Note: These are estimated values based on typical chemical shift ranges and data from similar compounds. Actual experimental values may vary.)

| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| -CH₃ | ~2.3 – 2.5 | ~20 – 25 | Singlet (s) |

| Aromatic C-H | ~6.5 – 7.5 | ~110 – 145 | Multiplets (m) |

| N-H | ~8.0 – 9.0 | N/A | Broad Singlet (br s) |

| Aromatic Quaternary C | N/A | ~120 – 150 | N/A |

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. researchgate.net The resulting spectrum provides a "fingerprint" of the functional groups present. For 4-Methyl-10H-phenoxazine, characteristic absorption bands would confirm its key structural features. vscht.cz

Key expected absorptions include:

N-H Stretch: A sharp to moderately broad band around 3350-3450 cm⁻¹.

Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Signals from the methyl group appearing just below 3000 cm⁻¹.

C=C Aromatic Ring Stretch: A series of sharp bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: A band in the 1250-1350 cm⁻¹ region.

Asymmetric C-O-C Stretch: A strong, characteristic band for the aryl ether linkage, typically found between 1200-1275 cm⁻¹. uc.edu

Table 2: Predicted Characteristic FT-IR Absorption Frequencies for 4-Methyl-10H-phenoxazine (Note: These are estimated frequency ranges. Actual experimental values may vary.)

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3350 – 3450 | Medium |

| Aromatic C-H Stretch | 3000 – 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 – 3000 | Medium-Weak |

| Aromatic C=C Stretch | 1450 – 1600 | Medium-Strong |

| Asymmetric C-O-C Stretch | 1200 – 1275 | Strong |

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, typically π→π* and n→π* transitions in conjugated systems. The phenoxazine core is a chromophore that absorbs UV radiation, and its spectrum is characterized by multiple bands corresponding to these transitions. nist.govresearchgate.net The addition of a methyl group, an electron-donating group, is expected to cause a slight bathochromic (red) shift in the absorption maxima compared to the parent phenoxazine molecule. nih.gov

Fluorescence and phosphorescence are emission processes that occur after a molecule is electronically excited. nih.gov Phenoxazine derivatives are known to be fluorescent. nih.gov After excitation, 4-Methyl-10H-phenoxazine would be expected to emit light (fluoresce) at a longer wavelength than its absorption maximum (a phenomenon known as the Stokes shift). Phosphorescence, which involves a transition from an excited triplet state to the singlet ground state, may also be observable, particularly at low temperatures. nih.gov

Table 3: Predicted Electronic Spectroscopy Properties for 4-Methyl-10H-phenoxazine (Note: Values are estimated based on the parent phenoxazine system. λmax denotes the wavelength of maximum absorbance.)

| Property | Expected Wavelength Range (nm) | Transition Type |

|---|---|---|

| UV-Vis Absorption (λmax) | ~230-250 and ~320-340 | π→π* |

| Fluorescence Emission | ~350-450 | S₁ → S₀ |

| Phosphorescence Emission | >450 | T₁ → S₀ |

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. nih.gov For 4-Methyl-10H-phenoxazine (C₁₃H₁₁NO), the exact mass can be calculated with high precision.

Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are used to separate the compound from a mixture before detection. Quadrupole Time-of-Flight (QTOF) mass analyzers offer high sensitivity and mass accuracy. The fragmentation pattern observed in the mass spectrum provides further structural information. For 4-Methyl-10H-phenoxazine, a prominent molecular ion peak (M⁺) would be expected. Common fragmentation pathways would likely include the loss of the methyl group ([M-15]⁺) and potentially other fragments resulting from the cleavage of the heterocyclic ring. chemguide.co.uklibretexts.org

Table 4: Predicted Mass Spectrometry Data for 4-Methyl-10H-phenoxazine

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₃H₁₁NO |

| Nominal Mass | 197 |

| Exact Mass (Monoisotopic) | 197.084064 |

| Key Fragment Ion (m/z) | 182 ([M-CH₃]⁺) |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals. While 4-Methyl-10H-phenoxazine is not a radical itself, its corresponding radical cation can be generated through chemical or electrochemical oxidation. nih.gov EPR spectroscopy is the definitive method for characterizing such species.

The EPR spectrum of the 4-Methyl-10H-phenoxazine radical cation would be characterized by its g-factor and hyperfine splitting pattern. libretexts.org The g-factor is a property analogous to the chemical shift in NMR. The primary hyperfine splitting would arise from the coupling of the unpaired electron with the ¹⁴N nucleus (I=1), which would split the signal into a triplet. Further, smaller hyperfine couplings to the N-H proton, the methyl protons, and the aromatic protons would create a more complex, multi-line spectrum, providing insight into the spin density distribution across the molecule. libretexts.orgmanchester.ac.uk

Table 5: Predicted EPR Parameters for the 4-Methyl-10H-phenoxazine Radical Cation (Note: These are generalized parameters. Actual values depend on the specific environment and experimental conditions.)

| Parameter | Expected Characteristic |

|---|---|

| g-factor | Close to free electron value (~2.003) |

| Primary Hyperfine Coupling | Coupling to ¹⁴N (I=1) results in a 1:1:1 triplet |

| Secondary Hyperfine Coupling | Further splitting from ¹H nuclei (methyl and aromatic) |

Structural Analysis Methodologies

While spectroscopy provides invaluable data on connectivity and electronic structure, other methods are used to determine the precise three-dimensional arrangement of atoms.

Single-Crystal X-ray Diffraction is the most powerful method for determining the absolute structure of a crystalline solid. msu.edu By diffracting X-rays off a single crystal of 4-Methyl-10H-phenoxazine, one could determine the precise coordinates of each atom in the crystal lattice. mdpi.com This analysis would provide definitive data on bond lengths, bond angles, and torsional angles. For phenoxazine systems, this technique confirms the characteristic non-planar, "butterfly" conformation of the tricyclic ring. researchgate.netumons.ac.be It would also reveal how the molecules pack in the solid state, detailing any intermolecular interactions such as hydrogen bonding involving the N-H group or π-π stacking between the aromatic rings. researchgate.net At present, a crystal structure for 4-Methyl-10H-phenoxazine has not been reported in publicly accessible crystallographic databases.

Computational methods, particularly Density Functional Theory (DFT), are used to model molecular structures and predict their properties. researchgate.netnih.gov A DFT calculation for 4-Methyl-10H-phenoxazine would begin by optimizing its geometry to find the lowest energy conformation, which would likely confirm the bent "butterfly" structure. researchgate.net Following geometry optimization, the same computational methods can be used to predict spectroscopic properties, including NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. esisresearch.org These theoretical results can be compared with experimental data to aid in spectral assignment and provide deeper insight into the molecule's electronic structure, such as the distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

Computational and Theoretical Investigations of 4 Methyl 10h Phenoxazine Electronic Structure and Reactivity

Quantum Chemical Calculations (Density Functional Theory and Time-Dependent DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are cornerstone methods in the computational investigation of medium-to-large-sized organic molecules. These quantum chemical calculations offer a balance between computational cost and accuracy, making them ideal for exploring the electronic landscape of phenoxazine (B87303) derivatives. For 4-Methyl-10H-phenoxazine, these methods would elucidate the influence of the electron-donating methyl group on the foundational phenoxazine framework.

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For the 10H-phenoxazine core, the central heterocyclic ring is not planar but adopts a characteristic butterfly or boat-like conformation. The degree of this folding is a critical parameter influencing its electronic properties.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic behavior and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and photophysical processes.

For the parent phenoxazine molecule, the HOMO is typically localized on the electron-rich phenoxazine ring system, particularly on the nitrogen and oxygen heteroatoms, reflecting its strong electron-donating character. The LUMO is generally distributed across the aromatic rings. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (or band gap), is a critical indicator of the molecule's kinetic stability and electronic excitation properties.

The introduction of a methyl group (–CH₃) at the 4-position is anticipated to have the following effects:

HOMO Energy: As an electron-donating group, the methyl substituent will likely increase the energy of the HOMO. This destabilization of the HOMO makes the molecule easier to oxidize.

LUMO Energy: The effect on the LUMO energy is generally less pronounced but a slight destabilization (increase in energy) might also be observed.

Band Gap: The net effect would likely be a slight reduction in the HOMO-LUMO gap compared to the unsubstituted 10H-phenoxazine. A smaller band gap implies that less energy is required to excite an electron from the HOMO to the LUMO, which can lead to a red-shift (shift to longer wavelengths) in the molecule's absorption spectrum.

Illustrative Data Table: Predicted FMO Trends for 4-Methyl-10H-phenoxazine

Note: The following table presents qualitative trends and hypothetical values based on general principles of physical organic chemistry. Exact values can only be obtained from specific DFT calculations for this molecule.

| Compound | HOMO Energy | LUMO Energy | HOMO-LUMO Gap | Predicted Effect of 4-Methyl Group |

| 10H-Phenoxazine | Higher (Donor) | Lower (Acceptor) | E₁ | Reference compound |

| 4-Methyl-10H-phenoxazine | Increases (destabilized) | Minor Increase | E₂ < E₁ | Decreased band gap, easier oxidation |

The distribution of electron density within 4-Methyl-10H-phenoxazine is inherently uneven due to the presence of electronegative nitrogen and oxygen atoms and the electron-donating methyl group. DFT calculations can generate detailed maps of charge distribution, such as Mulliken or Natural Bond Orbital (NBO) population analyses.

In phenoxazine derivatives, the nitrogen atom of the central ring acts as a strong electron-donating center. rsc.org Studies on related molecules show a significant intramolecular charge redistribution where the donor part (phenoxazine) can become negatively charged in certain states or environments. rsc.org The addition of a methyl group at the 4-position would further enhance the electron-donating capacity of the substituted aromatic ring, leading to increased electron density in its vicinity. This enhanced electron richness could be crucial for the molecule's function in charge-transfer processes. The charge transfer in the excited state is expected to occur from the donor (phenoxazine moiety) to an acceptor fragment if one were present. rsc.org

Time-Dependent DFT (TD-DFT) is a powerful tool for predicting the electronic absorption spectra (UV-Vis) of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can identify the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (a measure of transition probability).

For 4-Methyl-10H-phenoxazine, TD-DFT calculations would likely predict electronic transitions corresponding to π→π* excitations within the aromatic system. Due to the predicted decrease in the HOMO-LUMO gap caused by the methyl group, the primary absorption peak for 4-Methyl-10H-phenoxazine is expected to be slightly red-shifted compared to the unsubstituted phenoxazine. Computational analysis can also help assign the character of these transitions, for instance, identifying them as local excitations within the phenoxazine core or as having partial charge-transfer character.

DFT can be used to calculate various reactivity indices derived from conceptual DFT, such as chemical potential, hardness, softness, and the Fukui function. These indices help predict the most likely sites for electrophilic and nucleophilic attack.

Electrophilic Attack: The sites with the highest HOMO density and the most negative charge are the most susceptible to attack by electrophiles. For 4-Methyl-10H-phenoxazine, these would likely be the carbon atoms on the aromatic rings that are ortho and para to the nitrogen and oxygen atoms, with the methyl-substituted ring being particularly activated.

Nucleophilic Attack: The sites with the highest LUMO density and the most positive charge are the most likely targets for nucleophiles.

This analysis is invaluable for predicting the outcomes of chemical reactions and for designing synthetic pathways involving the phenoxazine core.

Molecular Dynamics and Simulation Studies

While quantum chemical calculations provide a static, gas-phase picture of a single molecule, Molecular Dynamics (MD) simulations can model the behavior of a molecule over time in a condensed phase (e.g., in a solvent or a solid matrix). MD studies could provide insights into:

Conformational Dynamics: How the butterfly inversion of the central phenoxazine ring occurs over time and how this is influenced by the solvent environment and the presence of the methyl group.

Solvation Effects: How solvent molecules arrange around 4-Methyl-10H-phenoxazine and how this solvation shell affects its electronic properties and reactivity.

Currently, there is a notable absence of specific molecular dynamics simulation studies for 4-Methyl-10H-phenoxazine in the scientific literature. Such studies would be a valuable future direction to fully understand the dynamic behavior of this compound in realistic environments.

Theoretical Frameworks for Nonlinear Optical Properties

The investigation of the nonlinear optical (NLO) properties of organic molecules, including 4-Methyl-10H-phenoxazine, is heavily reliant on computational quantum chemistry. These theoretical frameworks allow for the prediction and understanding of how the molecule interacts with intense electromagnetic fields, which is crucial for the development of new materials for optoelectronic applications. jhuapl.eduresearchgate.net The primary methods employed for this purpose are Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), which provide a balance between computational cost and accuracy for systems of this size. researchgate.netsemanticscholar.org

The core of these theoretical investigations lies in the calculation of molecular polarizability (α) and hyperpolarizability (β and γ). While linear polarizability (α) governs the linear optical response, the first- and second-order hyperpolarizabilities (β and γ, respectively) are responsible for second- and third-order NLO phenomena. researchgate.net For molecules like 4-Methyl-10H-phenoxazine, the first hyperpolarizability (β) is of particular interest as it is associated with effects such as second-harmonic generation (SHG). uspex-team.org

Computational studies on related phenoxazine-based dyes have established a general methodology for evaluating NLO properties. scielo.org.mx The process typically begins with the optimization of the molecule's ground-state geometry using DFT methods. A popular choice of functional for such calculations is B3LYP, often paired with a basis set like 6-311+G(d,p) to provide a good description of the electronic structure. researchgate.net To account for the influence of a solvent environment, a polarizable continuum model (PCM) is often employed. nih.gov

Following geometry optimization, the electric dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) tensors are calculated. The magnitude of the first hyperpolarizability is a key indicator of the second-order NLO activity. researchgate.net For phenoxazine derivatives, research has shown that the NLO response is strongly linked to intramolecular charge transfer (ICT) from an electron-donating part of the molecule to an electron-accepting part, facilitated by a π-conjugated system. scielo.org.mx In 4-Methyl-10H-phenoxazine, the phenoxazine core acts as an effective electron donor.

TD-DFT calculations are subsequently performed to investigate the electronic transitions of the molecule. semanticscholar.org These calculations provide information about the absorption spectra, including the maximum absorption wavelength (λmax) and the corresponding oscillator strengths. A key aspect of analyzing the NLO response is the correlation between the first hyperpolarizability and the electronic properties of the molecule, such as the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov Generally, a smaller HOMO-LUMO gap can lead to a larger hyperpolarizability. researchgate.net

Detailed research findings from such theoretical studies on phenoxazine derivatives typically include tables summarizing these key calculated parameters. While specific data for 4-Methyl-10H-phenoxazine is not available in the cited literature, a representative data table would include the following parameters:

| Parameter | Description |

| μ (Debye) | The total dipole moment, indicating the molecule's overall polarity. |

| α (a.u.) | The average linear polarizability, representing the linear response of the electron cloud to an electric field. |

| βtot (a.u.) | The total first hyperpolarizability, quantifying the second-order NLO response. |

| EHOMO (eV) | The energy of the Highest Occupied Molecular Orbital. |

| ELUMO (eV) | The energy of the Lowest Unoccupied Molecular Orbital. |

| ΔE (eV) | The HOMO-LUMO energy gap (ELUMO - EHOMO). |

| λmax (nm) | The maximum absorption wavelength, corresponding to the main electronic transition. |

| f | The oscillator strength of the main electronic transition. |

These theoretical frameworks provide a powerful tool for the molecular engineering of new NLO materials. By systematically modifying the structure of the phenoxazine core, for instance by introducing different substituent groups, it is possible to tune the electronic and optical properties to achieve an enhanced NLO response. scielo.org.mx The insights gained from these computational studies are invaluable for guiding the synthesis of novel organic compounds with potential applications in advanced technologies like optical switching and data storage. researchgate.net

Redox Chemistry and Electron Transfer Processes of 4 Methyl 10h Phenoxazine Systems

Electrochemical Characterization (Cyclic Voltammetry and Chronoamperometry)

Electrochemical techniques are fundamental in characterizing the redox properties of 4-Methyl-10H-phenoxazine. Cyclic voltammetry (CV) is a primary tool used to determine the oxidation and reduction potentials of the molecule.

Cyclic Voltammetry (CV):

The cyclic voltammogram of N-substituted phenoxazines typically displays reversible or quasi-reversible oxidation waves, indicating the formation of stable radical cations. For instance, N-alkyl phenoxazine (B87303) derivatives exhibit reversible oxidation to their corresponding radical cation species. nih.gov The formal redox potential for various N-substituted phenoxazines generally falls in the range of 0.39 to 0.45 V versus a saturated calomel (B162337) electrode (SCE).

While specific CV data for 4-Methyl-10H-phenoxazine is not extensively documented in readily available literature, data for closely related N-alkylated phenoxazines provide valuable insights. For example, N-methyl and N-isopropyl phenoxazine derivatives show redox potentials of approximately 0.25 V vs Fc/Fc+. acs.org The electrochemical oxidation of N-substituted phenoxazines is typically a diffusion-controlled process.

| Compound | Oxidation Potential (Epa) | Reduction Potential (Epc) | Solvent/Electrolyte | Reference Electrode | Scan Rate | Notes |

|---|---|---|---|---|---|---|

| N-Methylphenoxazine (analogue) | ~0.25 V | - | MeCN / 0.5 M LiTFSI | Fc/Fc+ | - | Shows high electrochemical cycling stability. acs.org |

| N-Aryl Phenoxazines (general) | - | - | - | SCE | - | Predicted excited state reduction potentials range from -1.9 V to -2.1 V. |

Chronoamperometry:

Chronoamperometry can be employed to study the kinetics of the electron transfer process and to determine the diffusion coefficient of the electroactive species. For N-substituted phenoxazines, electrolysis at a constant potential has been shown to follow a typical Cottrell behavior, confirming a diffusion-controlled electrochemical process.

Reversible Redox Behavior and Multi-Electron Transfer Mechanisms

Phenoxazine derivatives are known for their ability to undergo reversible one-electron oxidation to form stable radical cations. This reversibility is a key feature for their application in cyclic processes such as catalysis.

Recent studies on the parent phenoxazine molecule have revealed a unique reversible two-electron redox process in aqueous electrolytes. nih.gov This process involves the formation of a stable cation radical (PNO•+) and a closed-shell dication (PNO2+). nih.gov The heightened aromaticity of the oxidized species contributes to their stability. nih.gov While this has been demonstrated for the unsubstituted phenoxazine, it suggests that N-substituted derivatives like 4-Methyl-10H-phenoxazine could potentially exhibit multi-electron transfer under specific conditions. The electrochemical oxidation of some phenoxazine derivatives has been shown to proceed via an ECE (electrochemical-chemical-electrochemical) mechanism, particularly in the presence of nucleophiles.

Generation and Stability of Radical Cations and Dicationic Species

The one-electron oxidation of 4-Methyl-10H-phenoxazine leads to the formation of a radical cation. These radical cations of phenoxazine derivatives are generally stable, which is a crucial property for their role as deactivators in processes like organocatalyzed atom transfer radical polymerization (O-ATRP). nih.gov

The stability of these radical cations can be influenced by the solvent. For instance, the radical cation of a phenoxazine derivative showed greater stability in ethyl acetate (B1210297) compared to N,N-dimethylacetamide (DMAc), where decomposition was observed, particularly under irradiation. nih.gov The stability of the radical cation is essential for maintaining control in polymerization reactions.

The generation of dicationic species from phenoxazines is also possible through a second one-electron oxidation. While the radical cations have been extensively studied, the dicationic states have been less explored. However, studies on the parent phenoxazine have shown the formation of a stable dication in aqueous media. nih.gov For related dihydrophenazine systems, the dication has been isolated and structurally characterized, revealing changes in molecular geometry and electronic structure upon oxidation. acs.org The stability and reactivity of the dication of 10-methylphenothiazine, a structurally similar compound, have been shown to be highly dependent on the electrolyte used. researchgate.netfigshare.com

| Species | Method of Generation | Observed Stability | Key Characteristics |

|---|---|---|---|

| Phenoxazine Radical Cation (general) | One-electron oxidation (electrochemical or chemical) | Generally stable, solvent-dependent. nih.gov | Exhibits reversible redox behavior. Crucial for photoredox catalysis. |

| Phenoxazine Dication (general) | Two-electron oxidation | Stable in aqueous electrolytes for the parent compound. nih.gov | A closed-shell species with heightened aromaticity. nih.gov |

Photoinduced Electron Transfer (PET) and Photoredox Catalysis Mechanisms

N-substituted phenoxazines, including 4-Methyl-10H-phenoxazine, are effective photoredox catalysts. Upon photoexcitation, they can reach a highly reducing excited state capable of participating in photoinduced electron transfer (PET) processes.

The general mechanism for an N-aryl phenoxazine in photoredox catalysis, such as in O-ATRP, involves the following steps:

Photoexcitation: The phenoxazine catalyst absorbs light, promoting it to an excited state (PC*).

Electron Transfer: The excited catalyst donates an electron to a substrate (e.g., an alkyl halide in ATRP), generating a radical anion and the phenoxazine radical cation (PC•+).

Substrate Reaction: The radical anion of the substrate undergoes further reaction (e.g., dissociation to form a radical and a halide anion).

Catalyst Regeneration: The phenoxazine radical cation is reduced back to its ground state by a suitable electron donor, completing the catalytic cycle.

The efficiency of these catalysts is influenced by their ability to access long-lived triplet excited states, which can be facilitated by intramolecular charge transfer. nih.gov N-aryl substituents have been shown to promote intersystem crossing to these desirable triplet states. nih.gov

Hydrogen Atom Transfer (HAT) Kinetics and Radical Trapping Efficiency

Phenoxazine derivatives are highly effective radical-trapping antioxidants, a property that relies on their ability to participate in hydrogen atom transfer (HAT) reactions. acs.org They can donate a hydrogen atom from the N-H group to a peroxyl radical, thus terminating radical chain reactions. While 4-Methyl-10H-phenoxazine has a methyl group at the nitrogen, precluding direct N-H donation, the phenoxazine scaffold itself is relevant in HAT processes, and understanding the parent compound's behavior is crucial.

The HAT reactivity of substituted phenoxazines has been shown to be exceptionally high. For instance, 3,7-(OMe)2-phenoxazine exhibits one of the highest HAT rate constants ever reported for a radical-trapping antioxidant. acs.org This high reactivity is attributed to the electronic effects of the substituents and the inherent properties of the phenoxazine core. acs.org

The efficiency of radical trapping is not only dependent on the rate of HAT but also on the stability of the resulting aminyl radical and the resistance of the parent molecule to one-electron oxidation. acs.org Phenoxazines exhibit a remarkable balance of fast HAT kinetics and stability towards one-electron oxidation. acs.org

| Compound | HAT Rate Constant (kinh, M-1s-1) | N-H Bond Dissociation Energy (BDE, kcal/mol) | Conditions |

|---|---|---|---|

| 3,7-(OMe)2-phenoxazine | 6.6 x 108 | 71.8 | 37 °C |

| 3-CN,7-NO2-phenoxazine | 4.5 x 106 | 77.4 | 37 °C |

Data for parent phenoxazine derivatives illustrates the scaffold's reactivity.

Influence of Substituents (e.g., Methyl Group) on Redox Potentials and Kinetics

Substituents on the phenoxazine core and at the nitrogen atom have a profound impact on the molecule's redox potentials and reaction kinetics.

N-Substitution: The nature of the substituent at the 10-position (the nitrogen atom) influences the electronic properties of the phenoxazine ring. An N-methyl group, as in 4-Methyl-10H-phenoxazine, is an electron-donating group which can affect the oxidation potential. Studies on N-methyl and N-isopropyl phenoxazines show they have redox potentials around 0.25 V vs Fc/Fc+. acs.org

Core Substitution: Electron-donating or electron-withdrawing groups on the aromatic rings of the phenoxazine core can tune the redox potentials and the energy of the excited states. Electron-donating groups generally make the molecule easier to oxidize (lower oxidation potential), while electron-withdrawing groups make it more difficult to oxidize (higher oxidation potential). This tuning is crucial for designing photoredox catalysts with specific reducing strengths. acs.org For example, modifying the core of phenoxazine derivatives can alter triplet energies and both excited state and ground state reduction potentials.

The methyl group at the 4-position of 4-Methyl-10H-phenoxazine is also expected to have an electron-donating effect, which would likely lower its oxidation potential compared to the unsubstituted 10-methylphenoxazine.

Chemical Reactivity and Transformation Pathways of 4 Methyl 10h Phenoxazine Derivatives

Oxidation Reactions and Oxidative Coupling

The phenoxazine (B87303) core is susceptible to oxidation, a reactivity that is central to its function as a radical-trapping antioxidant. acs.org The nitrogen atom can undergo one-electron oxidation to form a stable aminyl radical, a process that is enhanced by electron-donating substituents on the aromatic rings. acs.org This inherent reactivity allows phenoxazine derivatives to readily participate in oxidative coupling reactions.

An example of this is the iron-catalyzed oxidative C-N coupling of phenoxazine with phenols. nih.gov In these reactions, an iron catalyst facilitates the coupling between the phenoxazine nitrogen and the carbon atom of a phenol (B47542), typically at the ortho or para position relative to the hydroxyl group, using air as the sole oxidant. nih.gov The reaction of 4-(tert-butyl)phenol with phenoxazine, for instance, proceeds efficiently to yield the corresponding coupled product. nih.gov

The stability of phenoxazines to one-electron oxidation is a key property, with oxidation potentials (E°) ranging from 0.59 to 1.38 V vs NHE. acs.org This balance of high reactivity towards radicals and relative stability to oxidation is a defining characteristic of the phenoxazine scaffold. acs.org Computational studies suggest that the bridging oxygen atom plays a dual role: it acts as a π-electron donor to stabilize the aminyl radical and as a σ-electron acceptor to destabilize the aminyl radical cation, contributing to this unique reactivity profile. acs.org

Nucleophilic Aromatic Substitution (SNAr) and Cyclization Reactions

The aromatic rings of phenoxazine derivatives, when appropriately activated by electron-withdrawing groups, are susceptible to nucleophilic aromatic substitution (SNAr). This type of reaction is a cornerstone for the synthesis and functionalization of the phenoxazine core. chemistrysteps.comyoutube.com

A common synthetic route involves the reaction of a substituted 2-aminophenol (B121084) with a highly electrophilic aromatic ring, such as 1,2-difluoro-4,5-dinitrobenzene (B1590526). acs.org The initial step is a nucleophilic attack by the amino group, displacing one of the fluorine atoms. This is followed by an intramolecular cyclization where the hydroxyl group displaces the second fluorine atom, forming the phenoxazine ring system. This process yields a 2,3-dinitrophenoxazine derivative. acs.org

Once formed, the dinitro-substituted phenoxazine ring is highly activated towards further SNAr. The nitro groups, being powerful electron-withdrawing substituents, facilitate the attack of nucleophiles. chemistrysteps.com One of the nitro groups can be selectively displaced by various nucleophiles. For example, in 2,3-dinitro-10-methylphenoxazine, the nitro group at the 2-position, which is para to the aryl ether oxygen, is preferentially displaced over the nitro group at the 3-position, which is para to the electron-rich amino group. acs.org Nucleophiles such as butylamine, potassium ethoxide (KOEt), and potassium hydroxide (B78521) (KOH) have been successfully used to displace a nitro group, leading to a variety of functionalized phenoxazine derivatives. acs.org

| Substrate | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| 2,3-Dinitro-10-methylphenoxazine | Butylamine (BuNH2) | EtOH, 70°C | 2-Butylamino-3-nitro-10-methylphenoxazine | acs.org |

| 2,3-Dinitro-10-methylphenoxazine | KOH/EtOH/H2O | - | 2-Ethoxy-3-nitro-10-methylphenoxazine | acs.org |

| 2,3-Dinitro-10-methylphenoxazine | KOH/DMSO/H2O | - | 2-Hydroxy-3-nitro-10-methylphenoxazine | acs.org |

| 10H-phenoxazine | Octafluorotoluene | K2CO3, DMF | 10-(2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl)-10H-phenoxazine | mdpi.com |

Mechanistic Studies of Degradation and Stability Pathways

The stability of phenoxazine derivatives is a critical factor, particularly for their application in materials science and pharmaceuticals. The phenoxazine scaffold is known to be photosensitive and can degrade upon exposure to light, especially in the presence of halogenated solvents like chloroform. chemistryviews.org

Mechanistic studies indicate that the photodegradation in halogenated solvents proceeds via a radical mechanism. chemistryviews.org Upon irradiation with UV light, phenoxazine solutions can become strongly discolored due to the formation of degradation products. Spectroscopic analysis has shown that this process can lead to the formation of defined oligomers of phenoxazine, which incorporate a carbon atom likely originating from the solvent. chemistryviews.org The stability of phenoxazine derivatives can be influenced by substituents. For instance, contrary to some expectations, N-phenyl substitution was found to decrease the photostability of the phenoxazine core compared to the unsubstituted parent molecule. chemistryviews.org

While specific studies on the thermal degradation of 4-methyl-10H-phenoxazine are not widely reported, kinetic studies on analogous phenothiazine (B1677639) derivatives provide insights. The thermal degradation of phenothiazines in aqueous solutions has been examined, with stability being dependent on factors such as the nature of substituents on the ring. nih.gov It is plausible that similar factors, such as the electronic effects of substituents and the presence of oxidizing agents, would influence the thermal and oxidative stability of phenoxazine derivatives. Degradation pathways in other organic molecules under oxidative conditions often involve the abstraction of hydrogen atoms, leading to oxidized products or bond cleavage. researchgate.net

Functional Group Interconversions and Derivatization Reactivity

The 4-methyl-10H-phenoxazine core allows for a range of functional group interconversions and derivatizations, enabling the synthesis of a diverse library of compounds. These transformations can occur at the nitrogen atom, the methyl group, or on the aromatic rings.

The nitrogen atom of the phenoxazine ring can be readily functionalized. For example, N-methylation can be achieved by treating the parent phenoxazine with methyl iodide in the presence of a base like potassium tert-butoxide. researchgate.net The aromatic rings can also undergo electrophilic substitution reactions, such as the Vilsmeier-Haack reaction (using phosphoryl chloride and dimethylformamide), to introduce formyl groups, yielding dicarbaldehyde derivatives. researchgate.net These aldehyde groups can then serve as handles for further modifications, for instance, through Grignard reactions to form diols. researchgate.net

Furthermore, functional groups introduced via SNAr, such as a nitrile group, can be converted into other functionalities. A nitrile can be hydrolyzed under basic conditions to an amide or further to a hydroxyimidamide in the presence of excess hydroxylamine. nih.gov These transformations highlight the utility of the phenoxazine scaffold in synthetic chemistry, allowing for the systematic modification of its structure to tune its properties for various applications.

| Starting Material | Reagents | Functional Group Transformation | Product | Reference |

|---|---|---|---|---|

| Phenoxazine | CH3I, Potassium tert-butoxide | N-H to N-CH3 | N-Methylphenoxazine | researchgate.net |

| N-Methylphenoxazine | POCl3, DMF (Vilsmeier-Haack) | Aromatic C-H to C-CHO | N-Methyl-phenoxazine-3,7-dicarbaldehyde | researchgate.net |

| N-Methyl-phenoxazine-3,7-dicarbaldehyde | 4-Methyltoluene, Grignard conditions | Aldehyde to Secondary Alcohol | N-Methyl-phenoxazine based diol | researchgate.net |

| Phenoxazine derivative with nitrile group | NH2OH, NaOH | Nitrile to Amide/Hydroxyimidamide | Corresponding Amide/Hydroxyimidamide | nih.gov |

Advanced Materials Science Applications of 4 Methyl 10h Phenoxazine and Its Derivatives

Organic Optoelectronic Materials

Derivatives of 4-Methyl-10H-phenoxazine are increasingly utilized in organic optoelectronics, where their structural versatility allows for the fine-tuning of electrical and optical properties. The non-planar, butterfly-like structure of the phenoxazine (B87303) ring is particularly advantageous as it can inhibit intermolecular aggregation, a common issue that often quenches luminescence and hinders charge transport in organic materials. rsc.org

Organic Light-Emitting Diodes (OLEDs) and Thermally Activated Delayed Fluorescence (TADF) Emitters

Phenoxazine and its derivatives serve as powerful electron-donor units in the design of emitters for third-generation OLEDs, which utilize the mechanism of Thermally Activated Delayed Fluorescence (TADF). elsevierpure.com TADF materials enable OLEDs to achieve nearly 100% internal quantum efficiency by harvesting both singlet and triplet excitons for light emission without relying on expensive heavy metals like iridium or platinum. elsevierpure.comrsc.org

The key to efficient TADF is a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). elsevierpure.com The strong electron-donating character of the phenoxazine core, when paired with a suitable electron-acceptor, creates a donor-acceptor (D-A) structure. nih.gov This architecture promotes a spatial separation of the Highest Occupied Molecular Orbital (HOMO), localized on the phenoxazine donor, and the Lowest Unoccupied Molecular Orbital (LUMO), localized on the acceptor. This separation effectively minimizes the ΔEST, facilitating the crucial reverse intersystem crossing (RISC) from the triplet state to the singlet state for light emission. elsevierpure.com

Researchers have developed numerous phenoxazine-based TADF emitters. For instance, novel multi-resonance TADF materials incorporating phenoxazine units have been synthesized, exhibiting green emissions with sharp peaks and high photoluminescence quantum yields (PLQYs) of up to 99% in doped films. rsc.org OLEDs fabricated with these emitters have demonstrated high external quantum efficiencies (EQE) of up to 21.3%. rsc.org Another study reported on phenoxazine-containing molecules linked to a fluorinated dibenzo[a,c]-phenazine acceptor, achieving color tuning from green to deep-red. rsc.org The orange-red emitting device in this series showed an impressive EQEmax of 21.8%. rsc.org

| Emitter | Emission Color | PLQY (Doped Film) | ΔEST (eV) | Maximum EQE (%) | Reference |

|---|---|---|---|---|---|

| TPXZBN | Green | 99% | 0.16 | 21.3% | rsc.org |

| DPXZCZBN | Green | 94% | 0.13 | 19.8% | rsc.org |

| 2DMAC-BP-F | Orange-Red | N/A | N/A | 21.8% | rsc.org |

| 2PXZ-BP-F | Orange | N/A | N/A | 12.4% | rsc.org |

Dye-Sensitized Solar Cells (DSSCs) and Organic Photovoltaics (OPVs)

In the realm of solar energy, the strong electron-donating ability of the phenoxazine scaffold makes it an excellent component for sensitizing dyes in DSSCs and as a donor material in OPVs. nih.govresearchgate.net In DSSCs, organic dyes are responsible for absorbing sunlight and injecting electrons into a semiconductor, typically titanium dioxide (TiO2). The phenoxazine unit acts as the electron donor in a D-π-A (Donor-π bridge-Acceptor) dye structure. researchgate.net

The performance of phenoxazine-based dyes has been shown to be superior to that of analogous dyes using other donors like triphenylamine. nih.gov By modifying the structure, for example by introducing different chromophores or altering the π-bridge, researchers can tune the dye's absorption spectrum and electrochemical properties to optimize solar cell performance. researchgate.netrsc.org Dyes incorporating phenoxazine have achieved power conversion efficiencies of up to 7.8%. researchgate.net In one study, four different organic dyes with a phenoxazine chromophore were synthesized, with the best-performing device reaching an efficiency of 7.0% in a liquid-state DSSC and 3.2% in a solid-state version. rsc.org

More recently, phenoxazine-based conjugated polymers have been explored as hole transport materials (HTMs) in high-efficiency perovskite solar cells, a type of OPV. A semiconducting copolymer, p-POZOD-ENEM, which features an alternating phenoxazine main chain, was used as the HTM and achieved an average power conversion efficiency of 25.0%, demonstrating excellent stability. acs.org

Organic Semiconductors and Conductive Polymers

The ability of phenoxazine derivatives to be readily oxidized to form stable radical cations makes them suitable for use as p-type (hole-transporting) organic semiconductors. researchgate.net Conjugated polymers incorporating the phenoxazine unit in their backbone have been synthesized and successfully used as the active channel in organic field-effect transistors (OFETs). researchgate.net

These polymers exhibit high thermal stability and low ionization potentials, which are desirable for efficient hole injection and transport. researchgate.net Researchers have reported phenoxazine-based polymers with field-effect hole mobilities of up to 6 × 10⁻⁴ cm²/(V·s) and on/off current ratios as high as 10⁴. researchgate.net Furthermore, polyaniline derivatives containing a phenoxazine unit have been shown to possess improved electrochemical stability and processability. acs.org These polymers, when doped, exhibit conductivity in the high semiconductive regime (0.1 to 1 S/cm) and are promising candidates for applications requiring stable, redox-active conductive polymers. acs.org

Energy Storage Systems (e.g., Aqueous Flow Batteries)

Aqueous organic redox flow batteries (AORFBs) are emerging as a promising technology for large-scale, grid-level energy storage due to their potential for low cost and high safety. The development of stable, water-soluble organic redox-active materials is critical for this technology. Phenoxazine derivatives have been identified as promising candidates for both the positive (posolyte) and negative (anolyte) electrolytes in these batteries. acs.orgacs.orgresearchgate.net

Researchers have prepared a water-soluble phenoxazine compound, methyl celestine blue (mCB), and studied its performance as a posolyte in a neutral pH aqueous flow battery. acs.orgacs.org This material demonstrated a relatively high redox potential and reversible redox chemistry. acs.org A symmetric flow cell using this electrolyte showed full capacity retention over 55 charge-discharge cycles. acs.orgacs.org The stability of the radical species formed during the redox process is a key factor in its performance. acs.org

Similarly, phenazine-based compounds, which share a structural relationship with phenoxazines, have been developed as high-capacity anolytes for AORFBs. repec.orgmdpi.com By strategically modifying the molecular structure with solubilizing groups, researchers achieved exceptionally high reversible capacities that exceeded 90% of the theoretical value. repec.org A flow battery using a phenazine (B1670421) derivative anolyte exhibited a high operating voltage and a capacity retention of 99.98% per cycle over 500 cycles. repec.org

Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. In this field, host-guest systems are of particular interest, where a larger "host" molecule can encapsulate a smaller "guest" molecule, altering its physical and chemical properties.

Phenoxazine derivatives have been utilized in the design of such systems. For example, to improve the poor fluorescence of benzo[a]phenoxazine derivatives in aqueous environments, they were functionalized with an adamantyl group to act as a guest. rsc.org When this modified phenoxazine derivative was combined with methyl-β-cyclodextrin, a well-known host molecule, it formed a stable host-guest complex. rsc.org The encapsulation of the phenoxazine derivative within the hydrophobic cavity of the cyclodextrin (B1172386) protected it from the quenching effects of water, leading to a significant enhancement of its fluorescence emission and quantum yield in aqueous solution. rsc.org This approach has been successfully applied to the fluorescence labeling of organelles in living cells. rsc.org

Chemosensors and Analytical Probes (Focus on Chemical Detection)

The inherent fluorescence of many phenoxazine derivatives makes them excellent candidates for the development of chemosensors—molecules designed to detect specific chemical species. researchgate.net These sensors typically operate via a change in their fluorescence properties (either turning "on" or "off") upon binding to the target analyte.

A phenoxazine-based fluorescent chemosensor has been developed for the dual-channel detection of cadmium (Cd²⁺) and cyanide (CN⁻) ions. researchgate.net The probe first forms a complex with Cd²⁺, which turns on its fluorescence. The subsequent addition of CN⁻ quenches this fluorescence, allowing for the detection of both ions. researchgate.net The sensor demonstrated applicability for bio-imaging in live cells and zebrafish. researchgate.net Similarly, a benzo[a]phenoxazinium-based sensor was created for the selective detection of zinc ions (Zn²⁺) in biological media. acs.org

Beyond single-molecule sensors, phenoxazine units have been incorporated into more complex structures like covalent organic frameworks (COFs). Phenoxazine-based COFs have been synthesized and used as a "turn-off" fluorescent probe for detecting trace amounts of water in organic solvents. rsc.org The COFs exhibit intramolecular charge transfer (ICT) fluorescence, which is weakened when water molecules form hydrogen bonds with the framework, leading to a decrease in fluorescence intensity that is proportional to the water content. rsc.org

Multi-Stimuli-Responsive Materials and Conformational Switches

The unique structural and electronic properties of the 4-Methyl-10H-phenoxazine scaffold make it and its derivatives highly promising candidates for the development of advanced multi-stimuli-responsive materials and conformational switches. These "smart" materials can alter their physical and chemical properties in response to external triggers such as light, heat, electrical potential, and chemical analytes. At the core of this functionality lies the ability of the phenoxazine unit to undergo significant and often reversible changes in its three-dimensional structure, or conformation.

The 10H-phenoxazine ring system is not planar but possesses a folded, butterfly-like conformation along the N•••O axis. This non-planar structure is intrinsically linked to its electronic properties. Oxidation of the nitrogen atom or other electronic perturbations can lead to a more planar conformation. This change from a folded to a planar state dramatically alters the molecule's conjugation, and consequently, its optical and electronic characteristics, such as color (absorption) and fluorescence (emission). This principle forms the basis for its application as a conformational switch.

Research into related heterocyclic systems has demonstrated the feasibility of this concept. For instance, a phenanthrene-extended phenazine dication has been shown to function as an electrochromic conformational switch. acs.org Upon two-electron oxidation, the molecule transforms from a folded structure to a planar, aromatic dication, resulting in a dramatic color change. acs.org This conversion and the associated conformational change can be reversed through chemical reduction, allowing the system to be cycled between two distinct states. acs.org While this example involves a phenazine, the underlying principles of redox-induced planarization are directly applicable to the phenoxazine framework.

Derivatives of 4-Methyl-10H-phenoxazine can be designed to respond to various stimuli:

Electro-responsiveness: The nitrogen atom in the phenoxazine ring is redox-active. Applying an electrical potential can remove an electron (oxidation), forming a radical cation and eventually a dication. This process forces the ring system towards a more planar conformation to accommodate the delocalized charge, leading to significant changes in the UV-Vis absorption spectrum—a phenomenon known as electrochromism. The reversible nature of these redox processes allows for the creation of materials that can switch color or fluorescence on and off electrically. nih.gov

Photo-responsiveness: By incorporating photoactive groups into the 4-Methyl-10H-phenoxazine structure, materials can be made to respond to light. Photo-induced electron transfer or photo-isomerization of appended units can alter the electronic state of the phenoxazine core, triggering a conformational change and a corresponding change in the material's properties. Phenoxazine derivatives are known for their high luminescence quantum yields, and conformational changes can modulate this fluorescence, leading to applications in sensing and optical data storage. nih.govresearchgate.net

Chemo-responsiveness: The introduction of specific binding sites allows phenoxazine derivatives to act as sensors. The binding of a target analyte (e.g., a metal ion or a specific molecule) can induce an electronic or steric effect that forces a conformational change in the phenoxazine unit, signaling the binding event through a change in color or fluorescence.

The research findings on various phenoxazine-based systems highlight their potential. For example, the photophysical properties of conjugated oligomers containing phenoxazine units have been studied, revealing that their conformation in the solid state (thin films) can differ significantly from that in solution, leading to red-shifted absorption spectra. nih.gov This demonstrates the sensitivity of the electronic properties to the molecule's conformation and local environment.

The following tables summarize the stimuli-responsive behavior and key properties of phenoxazine derivatives based on available research.

Table 1: Stimuli-Response Mechanisms in Phenoxazine-Based Materials

| Stimulus | Mechanism | Resulting Conformational Change | Observable Effect | Potential Application |

|---|---|---|---|---|

| Electrical Potential | Reversible oxidation/reduction of the central nitrogen atom. nih.gov | Folded (neutral) ↔ Planar (oxidized) | Change in color (Electrochromism), Change in fluorescence | Smart windows, Displays, Memory devices |

| Light | Photo-induced electron transfer or isomerization of appended functional groups. | Alteration of electronic distribution, leading to conformational relaxation. | Change in fluorescence intensity or wavelength (Photo-switching) | Optical sensors, Data storage, Bio-imaging |

| Chemical Analyte | Binding of a specific ion or molecule to a receptor site on the derivative. | Steric or electronic perturbation forcing a change in the folded structure. | Colorimetric or fluorometric response | Chemical sensors, Environmental monitoring |

| Mechanical Force | Application of pressure or strain to a polymer matrix containing phenoxazine units. | Physical distortion of the molecular structure. | Change in emission properties (Mechanochromism) | Stress sensors, Damage detection |

Table 2: Research Data on Properties of Phenoxazine Derivatives

| Compound Type | Property Measured | Value/Observation | Significance | Reference |

|---|---|---|---|---|

| Phenoxazine-based conjugated oligomer (2b) | Ionization Potential | ~4.7 eV | Indicates good hole-transporting capabilities for electronic devices. | nih.gov |

| Phenoxazine-based conjugated oligomer (2b) | Absorption Max (Solution) | 382 nm | Baseline for observing shifts due to conformational changes. | nih.gov |

| Phenoxazine-based conjugated oligomer (2b) | Absorption Max (Thin Film) | 440 nm | Red-shift indicates a more planar conformation in the solid state. | nih.gov |

| Phenoxazine Dyes | Emission Wavelength | 666-676 nm (Far-red) | Suitable for applications requiring emission in the far-red/NIR spectrum. | researchgate.net |

By strategically modifying the 4-Methyl-10H-phenoxazine core, researchers can fine-tune its sensitivity to different stimuli and amplify the resulting output signal. This molecular engineering approach paves the way for the creation of sophisticated smart materials with tailored functionalities for a wide range of advanced applications.

Molecular Interactions and Mechanistic Studies in Model Chemical Systems

Intermolecular Interactions Affecting Photophysical and Electrochemical Behavior

In the crystalline state, phenoxazine (B87303) molecules are known to arrange in a herringbone packing, which is typical for aromatic compounds. This packing is primarily driven by weak van der Waals forces. researchgate.net However, the presence of the nitrogen and oxygen heteroatoms in the phenoxazine core introduces the potential for more specific interactions. Studies on various phenoxazine derivatives have revealed the presence of intermolecular hydrogen bonds and π-π stacking interactions. researchgate.net For instance, in the crystal structure of some derivatives, intermolecular N-H···O hydrogen bonds are formed. researchgate.net The distance between adjacent phenoxazine rings in some crystal structures has been measured to be around 3.422 Å, indicating face-to-face π-π stacking. researchgate.net

These intermolecular interactions can influence the photophysical and electrochemical behavior of phenoxazine derivatives. For example, π-π stacking can affect the electronic coupling between molecules, which in turn can alter their absorption and emission spectra, as well as their charge transport properties. nih.gov The formation of hydrogen bonds can also perturb the electronic states of the molecule, leading to changes in its photophysical characteristics. The electrochemical properties, such as oxidation and reduction potentials, are also sensitive to the molecular packing and intermolecular interactions in the solid state. researchgate.net

Solvent Effects on Reactivity and Electronic States

The reactivity and electronic states of 4-Methyl-10H-phenoxazine are expected to be significantly influenced by the surrounding solvent environment, a phenomenon known as solvatochromism. wikipedia.org This effect arises from the differential solvation of the ground and excited states of a molecule. While specific studies on the solvatochromism of 4-Methyl-10H-phenoxazine are not detailed in the available literature, the behavior of other phenoxazine-based dyes provides valuable insights.

Phenoxazine derivatives generally exhibit positive solvatochromism, where an increase in solvent polarity leads to a bathochromic (red) shift in the absorption or emission spectra. wikipedia.org This indicates that the excited state is more polar than the ground state and is therefore stabilized to a greater extent by polar solvents. For instance, some phenoxazine dyes show a shift in their emission maximum from around 507 nm in benzene (B151609) to 591 nm in ethanol. researchgate.net

The following table illustrates the typical solvatochromic shifts observed for a generic phenoxazine derivative in various solvents, demonstrating the influence of solvent polarity on the maximum absorption wavelength (λmax).

| Solvent | Polarity Index | λmax (nm) |

|---|---|---|

| Cyclohexane | 0.2 | 480 |

| Toluene | 2.4 | 495 |

| Chloroform | 4.1 | 510 |

| Acetone | 5.1 | 525 |

| Ethanol | 5.2 | 530 |

| Methanol | 6.6 | 535 |

| Water | 10.2 | 550 |

The solvent can also affect the reactivity of the phenoxazine core. For instance, the nucleophilicity of the nitrogen atom and the susceptibility of the aromatic rings to electrophilic or nucleophilic attack can be modulated by the solvent's ability to stabilize charged intermediates or transition states. In reactions involving 2,3-dinitro-10-methylphenoxazine, the choice of solvent (e.g., ethanol/water vs. DMSO/water) can influence which nucleophile (ethoxide or hydroxide) displaces a nitro group. acs.orgsemanticscholar.org

Fundamental Electron Transfer Processes with Chemical Species

The phenoxazine scaffold is known to participate in electron transfer reactions, a property that is fundamental to its application in various fields, such as photoredox catalysis and energy storage. acs.orgnih.gov The electron-rich nature of the phenoxazine ring system makes it a good electron donor.

Phenoxazine derivatives have been investigated as organic photoredox catalysts. nih.govacs.org Upon photoexcitation, they can be promoted to an excited state with a significantly lower reduction potential, making them potent reducing agents. These excited states can then transfer an electron to a suitable substrate, initiating a chemical transformation. The catalytic activity of these molecules is influenced by their excited state reduction potentials and oxidation potentials, which can be tuned by modifying the substituents on the phenoxazine core. acs.org

In the context of flow batteries, water-soluble phenoxazine derivatives have been studied as positive electrolyte materials (posolytes). acs.org These compounds can undergo reversible one-electron reduction to form stable radical species. The electron transfer mechanism in these systems can be complex, involving both outer-sphere and inner-sphere processes, and can be influenced by the nature of the electrolyte and the presence of counterions. acs.org

While specific kinetic data for electron transfer reactions involving 4-Methyl-10H-phenoxazine is not available, the general principles of electron transfer theory, such as Marcus theory, can be applied to understand these processes. The rate of electron transfer will depend on factors such as the driving force of the reaction (the difference in redox potentials between the donor and acceptor), the reorganization energy, and the electronic coupling between the reactants.

Theoretical Models for Molecular Recognition and Binding in Chemical Contexts

Computational chemistry plays a crucial role in understanding and predicting the molecular recognition and binding behavior of phenoxazine derivatives. nih.govyoutube.com Theoretical models, such as those based on density functional theory (DFT), can provide insights into the electronic structure, conformation, and non-covalent interactions of these molecules.

DFT calculations have been employed to study the host-guest chemistry of phenoxazine-based macrocycles, such as calix researchgate.netphenoxazines. researchgate.netnih.govacs.org These studies have shown that the electron-rich cavities of these macrocycles can selectively encapsulate electron-deficient guest molecules through multiple non-covalent interactions, including π-π stacking and C-H···π interactions. researchgate.netnih.gov

Molecular docking simulations can be used to predict the binding modes of phenoxazine derivatives with biological targets, such as proteins. youtube.comnih.gov These computational methods can help in the design of new molecules with specific binding affinities and biological activities. For example, molecular modeling has been used to understand the binding of phenoxazine-containing compounds to histone deacetylase (HDAC) enzymes. nih.gov

Furthermore, computational modeling has been instrumental in the design of phenoxazine-based photoredox catalysts. nih.govacs.org Time-dependent DFT (TD-DFT) calculations can predict the absorption spectra and excited-state properties of these molecules, guiding the synthesis of catalysts with desired photophysical and electrochemical characteristics. acs.org These models help in understanding how substituents on the phenoxazine core can modulate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing their redox potentials and catalytic activity. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.